Cas no 1160260-46-7 (5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride)

5-クロロ-2-(3-フルオロベンジル)オキシベンゾイルクロライドは、有機合成中間体として重要な化合物です。ベンゼン環にクロロ基とフルオロベンジルオキシ基が導入された構造を持ち、高い反応性を有します。特に、酸塩化物官能基の存在により、アミド結合やエステル結合の形成に優れた反応性を示します。3-フルオロベンジル基の導入により、分子の脂溶性が向上し、医薬品や農薬の合成中間体として有用です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

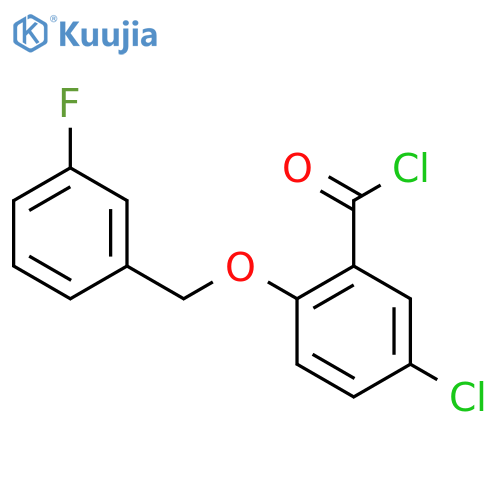

1160260-46-7 structure

商品名:5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride

CAS番号:1160260-46-7

MF:C14H9Cl2FO2

メガワット:299.124465703964

MDL:MFCD12198021

CID:4682437

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride

- 5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride

- 5-chloro-2-[(3-fluorophenyl)methoxy]benzoyl chloride

- BBL037184

- STL508867

- T3018

- benzoyl chloride, 5-chloro-2-[(3-fluorophenyl)methoxy]-

- 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride

-

- MDL: MFCD12198021

- インチ: 1S/C14H9Cl2FO2/c15-10-4-5-13(12(7-10)14(16)18)19-8-9-2-1-3-11(17)6-9/h1-7H,8H2

- InChIKey: UWLBDQQFCLTQCS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C(=O)Cl)C=1)OCC1C=CC=C(C=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 314

- トポロジー分子極性表面積: 26.3

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C053375-500mg |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |

1160260-46-7 | 500mg |

$ 450.00 | 2022-06-06 | ||

| TRC | C053375-1000mg |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |

1160260-46-7 | 1g |

$ 720.00 | 2022-06-06 | ||

| TRC | C053375-250mg |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride |

1160260-46-7 | 250mg |

$ 275.00 | 2022-06-06 | ||

| abcr | AB407989-500 mg |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |

1160260-46-7 | 500MG |

€254.60 | 2023-02-20 | ||

| Ambeed | A278054-5g |

5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride |

1160260-46-7 | 97% | 5g |

$760.0 | 2024-04-26 | |

| abcr | AB407989-10g |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |

1160260-46-7 | 10g |

€1357.00 | 2025-02-14 | ||

| A2B Chem LLC | AI10456-1g |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |

1160260-46-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB407989-5 g |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride |

1160260-46-7 | 5g |

€907.00 | 2023-04-25 | ||

| abcr | AB407989-1g |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |

1160260-46-7 | 1g |

€317.00 | 2025-02-14 | ||

| abcr | AB407989-5g |

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; . |

1160260-46-7 | 5g |

€877.00 | 2025-02-14 |

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1160260-46-7 (5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160260-46-7)5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride

清らかである:99%/99%

はかる:5g/1g

価格 ($):684.0/229.0